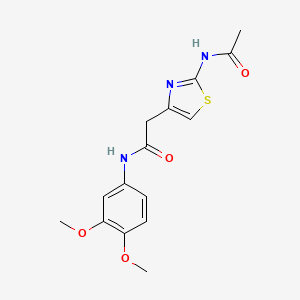

2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-acetamido-1,3-thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9(19)16-15-18-11(8-23-15)7-14(20)17-10-4-5-12(21-2)13(6-10)22-3/h4-6,8H,7H2,1-3H3,(H,17,20)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELNJULJVMNBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Functionalization

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazole derivatives. For the target compound, this method involves cyclizing acetylthiourea with α-bromoacetoacetic acid ethyl ester to form 2-acetamidothiazole-4-acetic acid ethyl ester. Key steps include:

- Cyclization : Reacting acetylthiourea (derived from thiourea and acetic anhydride) with α-bromoacetoacetic acid ethyl ester in ethanol under reflux yields the thiazole core.

- Ester Hydrolysis : Treating the ester with aqueous HCl or NaOH generates 2-acetamidothiazole-4-acetic acid.

- Amidation : Activating the carboxylic acid as an acyl chloride (via thionyl chloride) and coupling it with 3,4-dimethoxyaniline in dichloromethane (DCM) with pyridine as a base completes the synthesis.

Critical Parameters :

Direct Coupling of Preformed Thiazole and Acetamide Moieties

This modular approach synthesizes the thiazole and dimethoxyphenyl units separately before coupling:

- Thiazole Synthesis : 2-Acetamidothiazole-4-carboxylic acid is prepared via Hantzsch cyclization, as above.

- Dimethoxyphenyl Acetamide Preparation : Reacting 3,4-dimethoxyaniline with chloroacetyl chloride in DCM forms N-(3,4-dimethoxyphenyl)acetamide.

- Mitsunobu Coupling : Using triphenylphosphine and diethyl azodicarboxylate (DEAD), the carboxylic acid and alcohol derivatives are coupled to form the final product.

Advantages :

One-Pot Tandem Cyclization-Amidation

A streamlined method combines thiazole formation and amidation in a single reaction vessel:

- Cyclization : Reacting acetylthiourea, α-bromoacetoacetic acid, and 3,4-dimethoxyaniline in acetic acid under reflux forms the thiazole ring while introducing the acetamide group.

- In-Situ Amidation : Adding coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates direct conjugation of the acetic acid moiety to the aniline derivative.

Yield Optimization :

- Catalytic p-toluenesulfonic acid (p-TsOH) improves reaction efficiency (yield: 78–85%).

- Solvent choice (e.g., DMF vs. DCM) influences reaction kinetics.

Table 1: Summary of Synthetic Methods for 2-(2-Acetamidothiazol-4-yl)-N-(3,4-Dimethoxyphenyl)Acetamide

Table 2: Reaction Conditions and Reagents

| Step | Reagents/Conditions | Temperature (°C) | Time (h) |

|---|---|---|---|

| Thiazole cyclization | Acetylthiourea, α-bromoacetoacetic acid | 80–90 | 4–6 |

| Ester hydrolysis | 2M HCl, ethanol/water (1:1) | 25 | 2 |

| Acyl chloride formation | Thionyl chloride, DCM | 0–5 | 1 |

| Amidation | 3,4-Dimethoxyaniline, pyridine | 25 | 12 |

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Challenges and Optimization Strategies

Steric Hindrance in Coupling Reactions

The bulkiness of the 3,4-dimethoxyphenyl group necessitates optimized coupling conditions:

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions can be conducted in the presence of bases or acids to facilitate the substitution process.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Studied for its potential therapeutic effects in treating infections and cancer.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in essential biological processes.

Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

- Structure : Substituted with a 3,4-dichlorophenyl group and a thiazol-2-yl ring.

- Key Differences :

- Implications : Chlorine substituents may enhance lipophilicity and alter target selectivity compared to the dimethoxy analog.

Compound 19: 2-((3-(3,5-Dimethoxyphenyl)-4-Oxopyrimidin-2-yl)Thio)-N-(6-Trifluoromethylbenzothiazol-2-yl)Acetamide ()

- Structure: Features a 3,5-dimethoxyphenyl group, a pyrimidinone-thioether linker, and a trifluoromethylbenzothiazole moiety.

- Key Differences: 3,5-Dimethoxy substitution vs. 3,4-dimethoxy in the target compound.

- Implications : The trifluoromethyl group may enhance bioavailability but reduce solubility compared to the unsubstituted thiazole in the target compound.

N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-Dimethoxyphenyl)Acetamide ()

- Structure : Shares the 3,4-dimethoxyphenyl group but includes a trifluoromethoxy-substituted benzothiazole .

- Key Differences :

- The trifluoromethoxy group increases electronegativity and steric bulk.

- Implications : This modification could enhance receptor-binding affinity in kinase inhibitors or antimicrobial agents .

A-740003: Quinoline-Based Analogs ()

- Structure: Contains a 3,4-dimethoxyphenylacetamide group linked to a quinoline core.

- Key Differences: Quinoline moiety replaces the thiazole ring. Demonstrated P2X7 receptor antagonism (IC₅₀ = 10–30 nM) and efficacy in neuropathic pain models .

- Implications: The quinoline core may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration.

Pharmacological and Physicochemical Properties

*LogP values estimated based on substituent contributions.

Structure-Activity Relationship (SAR) Insights

- Methoxy Positioning : 3,4-Dimethoxy substitution (target compound) vs. 3,5-dimethoxy (Compound 19) may alter binding pocket interactions in kinase targets.

- Electron Effects : Electron-withdrawing groups (Cl, CF3) increase lipophilicity but reduce solubility, whereas methoxy groups balance hydrophilicity and binding affinity.

- Core Heterocycles: Thiazole (target) vs. quinoline (A-740003) cores influence target selectivity—e.g., P2X7 receptors favor quinoline-based scaffolds .

Biological Activity

2-(2-Acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. Thiazoles are characterized by their heterocyclic structure containing sulfur and nitrogen, and they are known for a wide range of biological effects, including antimicrobial, antiviral, and anticancer properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 288.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1234987-88-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to exert its effects through the following mechanisms:

- Antimicrobial Activity : It inhibits bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is common among thiazole derivatives.

- Antiviral Activity : The compound may interfere with viral replication processes, potentially by inhibiting viral DNA synthesis.

- Anticancer Activity : It induces apoptosis in cancer cells through the activation of specific signaling pathways associated with cell survival and death.

Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to this compound. Below are key findings from recent research:

- Antimicrobial Studies : In vitro studies demonstrated that thiazole derivatives exhibit significant activity against various Gram-positive and Gram-negative bacteria. For example, a study reported that compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Research indicated that certain thiazole derivatives can inhibit viral replication in cell cultures, with one study showing a reduction in viral load by over 70% at concentrations as low as 10 µM .

- Anticancer Properties : A comparative study involving several thiazole derivatives revealed that some compounds exhibited IC50 values below 10 µM against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), indicating potent anticancer activity .

Case Studies

-

Case Study on Anticancer Efficacy :

- A recent investigation evaluated the anticancer effects of a series of thiazole derivatives, including those structurally related to this compound. The study found that these compounds induced apoptosis in cancer cells via caspase activation pathways.

-

Case Study on Antimicrobial Resistance :

- Another study focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that these compounds could restore sensitivity in resistant strains when used in combination with traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-acetamidothiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving coupling reactions. For example, thiazole ring formation can be achieved by reacting 2-aminothiazole derivatives with activated acetamide intermediates under carbodiimide-mediated coupling (e.g., EDC/HCl) in dichloromethane with triethylamine as a base . Optimization should focus on:

- Temperature control : Reactions at 273 K minimize side products .

- Solvent selection : Dichloromethane or acetone/methanol mixtures (1:1) enhance crystallinity .

- Purification : Use column chromatography or recrystallization to isolate high-purity products (>95%) .

Q. How can structural characterization of this compound be systematically validated?

- Methodology : Employ a combination of:

- X-ray crystallography : Resolve bond lengths, angles, and dihedral twists (e.g., ~61.8° between thiazole and aryl rings) to confirm stereochemistry .

- NMR spectroscopy : Analyze acetamide proton signals (δ ~2.0 ppm for CH3CO) and methoxy groups (δ ~3.8 ppm) for purity .

- Mass spectrometry : Confirm molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

- Methodology :

- Modify substituents : Vary the 3,4-dimethoxyphenyl group (e.g., replace with halogenated or nitro-substituted aryl rings) and assess changes in bioactivity .

- Scaffold hopping : Replace the thiazole ring with oxadiazole or triazole moieties to compare potency .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent models) and metabolic pathways (CYP450 assays) .

- Formulation optimization : Use nanoemulsions or liposomes to improve bioavailability .

- Toxicology studies : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) to identify dose-limiting effects .

Q. How can multi-target mechanisms of action be elucidated for this compound?

- Methodology :

- Proteomics : SILAC-based profiling to identify interacting proteins .

- Transcriptomics : RNA-seq analysis of treated cells to map pathway enrichment (e.g., apoptosis, inflammation) .

- Network pharmacology : Integrate omics data with STRING or KEGG databases to predict polypharmacology .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results across cell lines be interpreted?

- Methodology :

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) .

- Cell line authentication : Verify genetic profiles (STR testing) to rule out cross-contamination .

- Mechanistic studies : Compare apoptosis (Annexin V) vs. necrosis (LDH release) markers to clarify mode of action .

Q. What analytical techniques resolve inconsistencies in purity assessments?

- Methodology :

- HPLC-DAD/MS : Detect trace impurities (e.g., unreacted starting materials) with orthogonal detection .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Thermogravimetry (TGA) : Monitor decomposition profiles to identify hydrated or solvated forms .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.